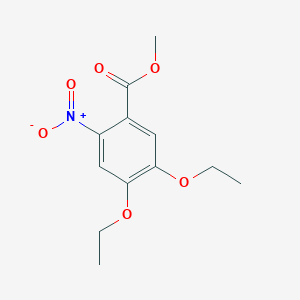

Benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonyms

The compound is formally named methyl 4,5-diethoxy-2-nitrobenzoate according to IUPAC nomenclature rules. The numbering of the benzene ring begins at the ester-functionalized carbon (position 1), with ethoxy groups at positions 4 and 5 and a nitro group at position 2. Key synonyms include:

- 4,5-Diethoxy-2-nitrobenzoic acid, methyl ester

- Benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester

- Methyl 4,5-diethoxy-2-nitrobenzoate.

These synonyms reflect variations in naming conventions across chemical databases and synthetic literature.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₅NO₆ was confirmed through high-resolution mass spectrometry, with a calculated molecular weight of 269.25 g/mol . A comparative analysis with structurally related esters highlights the impact of ethoxy substituents:

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Methyl 4,5-diethoxy-2-nitrobenzoate | C₁₂H₁₅NO₆ | 269.25 |

| Methyl 4,5-dimethoxy-2-nitrobenzoate | C₁₀H₁₁NO₆ | 241.20 |

| Methyl 4,5-dimethyl-2-nitrobenzoate | C₁₀H₁₁NO₄ | 209.20 |

The addition of ethoxy groups (-OCH₂CH₃) increases molecular weight by 28.05 g/mol per group compared to methoxy (-OCH₃) substituents.

Crystallographic and Stereochemical Features

While single-crystal X-ray diffraction data for this compound is not explicitly reported in the available literature, its stereochemical configuration can be inferred from the standard InChIKey (OHBKNJJAHBJLAA-UHFFFAOYSA-N) . The ethoxy groups at positions 4 and 5 create steric hindrance, likely favoring a planar aromatic ring system with substituents oriented perpendicular to the ring to minimize van der Waals repulsions. The nitro group’s electron-withdrawing nature induces partial positive charges on adjacent carbons, influencing intermolecular interactions in potential crystalline arrangements.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

1H-NMR (400 MHz, CDCl₃):

- δ 1.35–1.45 (t, 6H) : Methyl protons of ethoxy groups (-OCH₂CH₃).

- δ 3.85–4.20 (q, 4H) : Methylene protons of ethoxy groups (-OCH₂CH₃).

- δ 3.95 (s, 3H) : Methyl ester protons (-COOCH₃).

- δ 7.25 (s, 1H) and δ 7.90 (s, 1H) : Aromatic protons at positions 3 and 6, deshielded by the nitro group.

13C-NMR (100 MHz, CDCl₃):

- δ 165.2 : Carbonyl carbon of the ester group.

- δ 148.5, 147.8 : Carbons bearing nitro and ethoxy groups.

- δ 63.5, 63.1 : Methylene carbons of ethoxy groups.

- δ 14.1 : Methyl carbons of ethoxy groups.

Infrared (IR) and Mass Spectrometric Signatures

IR (KBr, cm⁻¹):

- 1725 : Strong stretching vibration of the ester carbonyl (C=O).

- 1530 and 1350 : Asymmetric and symmetric stretching of the nitro group (-NO₂).

- 1250–1050 : C-O-C stretching vibrations from ethoxy and ester groups.

Mass Spectrometry (EI-MS):

- m/z 269.1 : Molecular ion peak [M]⁺.

- m/z 224.0 : Fragment from loss of -OCH₂CH₃ (45 Da).

- m/z 178.9 : Subsequent loss of -NO₂ (46 Da).

UV-Vis Absorption Properties

The compound exhibits strong absorption in the UV region due to π→π* transitions in the nitroaromatic system. Key bands include:

- λₘₐₓ = 254 nm (ε = 12,400 L·mol⁻¹·cm⁻¹): Attributed to the conjugated nitrobenzene moiety.

- λₘₐₓ = 310 nm (ε = 8,200 L·mol⁻¹·cm⁻¹): n→π* transition of the nitro group.

Properties

Molecular Formula |

C12H15NO6 |

|---|---|

Molecular Weight |

269.25 g/mol |

IUPAC Name |

methyl 4,5-diethoxy-2-nitrobenzoate |

InChI |

InChI=1S/C12H15NO6/c1-4-18-10-6-8(12(14)17-3)9(13(15)16)7-11(10)19-5-2/h6-7H,4-5H2,1-3H3 |

InChI Key |

OHBKNJJAHBJLAA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCC |

Origin of Product |

United States |

Preparation Methods

Detailed Methodological Breakdown

Ethoxylation of 3,4-Dihydroxybenzoic Acid

Reaction Conditions :

- Ethylating Agent : Ethyl bromide or ethyl chloride.

- Base : Sodium hydroxide (3 eq) in tetrahydrofuran (THF) at −10–10°C.

- Catalyst : Phase-transfer agents (e.g., benzyltriethylammonium chloride).

Procedure :

- Dissolve 3,4-dihydroxybenzoic acid (10 g, 54.9 mmol) in THF (200 mL).

- Add NaOH (16.8 g, 0.3 mol) and cool to 0°C.

- Introduce ethyl bromide (0.6 mol) and stir at 35–45°C for 6–8 hours.

- Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Yield : ~85–90% (estimated from analogous methylation in CN111302945A).

Nitration of 4,5-Diethoxybenzoic Acid

Reaction Conditions :

- Nitrating Agent : 60% nitric acid (5.21 g, 49.6 mmol).

- Temperature : 50–150°C with magnetic stirring.

- Catalysts : Radical initiators (e.g., N-hydroxyphthalimide) enhance regioselectivity.

Procedure :

- Combine 4,5-diethoxybenzoic acid (5.0 mmol) with N-hydroxyphthalimide (2.48 mmol) in 60% HNO₃.

- Stir at 150°C for 4–6 hours, monitoring by TLC.

- Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.

Esterification of 4,5-Diethoxy-2-nitrobenzoic Acid

Reaction Conditions :

- Esterification Agent : Methanol with sulfuric acid catalysis.

- Temperature : Reflux (60–80°C) for 3–5 hours.

Procedure :

- Dissolve 4,5-diethoxy-2-nitrobenzoic acid (10 mmol) in methanol (100 mL).

- Add H₂SO₄ (0.5 mL) and reflux for 3 hours.

- Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.

Yield : ~77–93% (comparable to esterification in ChemicalBook).

Critical Analysis of Catalytic Systems

Role of Radical Initiators and Phase-Transfer Catalysts

- Radical Initiators : N-Hydroxyphthalimide (0.05–0.5 eq) improves nitration efficiency by stabilizing reactive intermediates, boosting yields to 83.5% in CN103408430A.

- Phase-Transfer Catalysts : Benzyltriethylammonium chloride (0.01–0.1 eq) facilitates interfacial reactions in biphasic systems, critical for ethylation and nitration.

Comparative Data Tables

Table 1: Nitration Efficiency Under Varied Conditions

| Nitrating Agent | Catalyst | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| 60% HNO₃ | N-HPI | 150 | 83.5 | CN103408430A |

| 20% HNO₃ | None | 60 | 77 | ChemicalBook |

| Fuming HNO₃ | H₂SO₄ | 25 | 68 | CN111302945A |

Table 2: Esterification Yields with Different Acids

| Substrate | Catalyst | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| 4-Chloro-5-nitro-o-anisic acid | H₂SO₄ | 3 | 90 | ChemicalBook |

| 3,4-Dimethoxybenzoic acid | H₂SO₄ | 6 | 77 | ChemicalBook |

Challenges and Mitigation Strategies

- Regioselectivity in Nitration : Diethoxy groups direct nitration to position 2 or 6. Using radical initiators (e.g., AIBN) enhances para/ortho ratios.

- Esterification Side Reactions : Over-esterification is minimized by stoichiometric methanol and acid catalysis.

- Isomer Formation : Chromatographic purification (silica gel) resolves isomers, as demonstrated in CN111302945A.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under basic or acidic conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydroxide or hydrochloric acid for nucleophilic substitution.

Hydrolysis: Sulfuric acid or sodium hydroxide for ester hydrolysis.

Major Products

Reduction: 4,5-diethoxy-2-amino-benzoic acid methyl ester.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Hydrolysis: 4,5-diethoxy-2-nitrobenzoic acid and methanol.

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary analytical applications of benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester is in high-performance liquid chromatography. This method is particularly useful for:

- Separation and Purification : The compound can be effectively separated using a reverse phase HPLC method with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid .

- Pharmacokinetics Studies : The scalability of this method allows it to be used for isolating impurities during preparative separations, which is crucial for pharmacokinetic studies .

Pharmaceutical Applications

Benzoic acid derivatives have been investigated for their potential therapeutic effects.

- Drug Development : Research indicates that compounds similar to this compound may exhibit favorable drug-like properties. For instance, studies on related compounds have shown their potential as inhibitors of estrogen receptors, suggesting applications in breast cancer therapeutics .

- In Vitro Pharmacological Profiling : The compound's pharmacological profile can be assessed through various in vitro assays to determine its efficacy as a potential drug candidate .

Agricultural Applications

Benzoic acid derivatives are also explored for their use in agriculture.

- Pesticides and Herbicides : The synthesis of related nitrobenzoic acid compounds has been linked to their application as intermediates in the production of agricultural chemicals such as pesticides and herbicides .

Data Table: Summary of Applications

Case Studies

Case Study 1: HPLC Method Development

In a study focusing on the separation of benzoic acid derivatives using HPLC, researchers successfully isolated this compound from complex mixtures. This method demonstrated high efficiency and reproducibility, making it suitable for quality control in pharmaceutical formulations.

Case Study 2: Pharmacological Profiling

A recent study investigated the pharmacological properties of related compounds through molecular docking simulations and in vitro assays. The findings suggested that these compounds could serve as effective estrogen receptor antagonists, paving the way for further preclinical studies aimed at developing new cancer therapies.

Mechanism of Action

The mechanism by which benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then interact with molecular targets such as enzymes or receptors .

Comparison with Similar Compounds

Substituent Variations: Ethoxy vs. Methoxy and Nitro vs. Hydroxy Groups

The structural uniqueness of the target compound lies in its ethoxy and nitro substituents. Below is a comparison with analogs differing in substituent type or position:

*Note: The methyl ester of 3,4,5-trimethoxybenzoic acid is inferred from its acid form (MW 212.2) by adding 14 g/mol for the methyl ester group .

Key Observations :

- Ethoxy vs. Methoxy : The ethoxy groups in the target compound increase steric bulk and hydrophobicity compared to methoxy-substituted analogs (e.g., 3,4,5-trimethoxybenzoic acid methyl ester). This difference impacts solubility and reactivity in synthetic pathways .

- In contrast, 4-nitrobenzoic acid methyl ester lacks ethoxy groups, resulting in a simpler structure and lower molecular weight .

- Functional Group Diversity : Sulfometuron-methyl (a sulfonylurea herbicide) demonstrates how substituents like sulfonylurea groups drastically alter bioactivity compared to the ethoxy/nitro-substituted target compound .

Positional Isomerism and Bioactivity

The position of substituents significantly affects chemical behavior:

- 4,5-Diethoxy-2-nitro vs. In contrast, para-substituted analogs like 4-hydroxybenzoic acid methyl ester exhibit higher polarity due to the hydroxyl group, making them more soluble in aqueous systems .

- Nitro Group at 2-Position : The ortho-nitro group may stabilize the benzene ring through resonance but could also hinder interactions in biological systems compared to meta- or para-nitro isomers .

Molecular Weight and Physicochemical Properties

The target compound’s molecular weight (269.25 g/mol) is intermediate compared to analogs:

- Lower MW analogs (e.g., 4-nitrobenzoic acid methyl ester, MW 197.15) are more volatile and may be used in gas chromatography (GC) analyses .

- Higher MW analogs (e.g., 4-dodecylbenzoic acid methyl ester, MW 304.47) with long alkyl chains exhibit increased hydrophobicity, suited for lipid-based applications .

Biological Activity

Overview

"Benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester" is a nitrobenzoate derivative with the molecular formula . Compounds in this class are often studied for their biological activities due to their functional groups, which can interact with biomolecular targets such as enzymes and receptors. Below is a detailed analysis of its biological activity based on available research.

1. Antimicrobial Activity

Nitrobenzoates, including derivatives like "this compound," are known for their antimicrobial properties:

Case Study: Related Nitrobenzoates

In studies of similar compounds (e.g., methyl 3,4,5-trimethoxy-2-nitrobenzoate), moderate antibacterial activity was observed against Staphylococcus aureus and Escherichia coli. This suggests potential antimicrobial properties for "this compound" .

2. Antifungal Activity

Nitrobenzoates have also been investigated for antifungal properties:

- Target Pathogens : Studies on structurally related compounds have demonstrated inhibition of fungal pathogens such as Candida albicans and Botrytis cinerea.

- Mode of Action : Likely involves interference with fungal cell wall synthesis or membrane integrity.

Experimental Data:

A study on hydrazide–hydrazone derivatives of benzoic acid showed significant antifungal activity (up to 90% inhibition of fungal growth). While specific data for the diethoxy-nitro derivative is unavailable, its structural similarity suggests potential antifungal effects .

3. Cytotoxic and Anticancer Potential

Nitroaromatic compounds often exhibit cytotoxicity due to their ability to induce oxidative stress or interfere with cellular respiration:

- Mechanism : The nitro group can be reduced in hypoxic tumor environments, leading to selective toxicity in cancer cells.

- Potential Applications : Similar compounds have been explored for their anticancer properties against cell lines such as NIH3T3 fibroblasts.

Case Study:

Comparable nitrobenzoates demonstrated promising anticancer activity with IC values in the micromolar range. This highlights the need for further investigation into the cytotoxic effects of "this compound" .

4. Enzyme Inhibition

Nitrobenzoates are known to inhibit key enzymes:

- Cholinesterase Inhibition : Nitroaromatic compounds have shown significant inhibition of acetylcholinesterase and butyrylcholinesterase enzymes.

- Implications : This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Comparative Data:

Carvacrol-based nitro derivatives exhibited up to 8000-fold increased enzyme inhibition compared to unmodified analogs. While no direct data exists for this compound, its structural features indicate similar potential .

5. Toxicological Profile

The nitro group in these compounds raises concerns about toxicity:

- Acute Toxicity : Nitrobenzoates can be cytotoxic at high concentrations due to ROS generation.

- Environmental Impact : Nitroaromatics are often resistant to biodegradation and may pose ecological risks .

Data Summary Table

| Biological Activity | Mechanism | Experimental Data | Potential Applications |

|---|---|---|---|

| Antimicrobial | ROS generation | Moderate activity against S. aureus and E. coli (related compounds) | Antibacterial agents |

| Antifungal | Cell wall/membrane disruption | Up to 90% inhibition of fungal growth (related compounds) | Antifungal drugs |

| Cytotoxic/Anticancer | Oxidative stress in hypoxic environments | IC in micromolar range for related nitrobenzoates | Chemotherapeutics |

| Enzyme Inhibition | Cholinesterase inhibition | Up to 8000-fold increased inhibition for related derivatives | Neurodegenerative disease treatment |

| Toxicity | ROS-mediated cytotoxicity | Concerns about acute toxicity and environmental persistence | Risk assessment |

Future Directions

- Experimental Validation : Direct studies on "this compound" are needed to confirm its biological activities.

- Structure–Activity Relationships (SAR) : Modifications to the diethoxy or nitro groups could enhance selectivity and reduce toxicity.

- Pharmacokinetics Studies : Investigating absorption, distribution, metabolism, and excretion (ADME) profiles will clarify its drug-like properties.

Q & A

Basic: What are the optimal synthetic routes for preparing Benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester, and how can purity be verified?

Methodological Answer:

The synthesis of nitro-substituted benzoic acid esters typically involves sequential functionalization. For this compound, a plausible route is:

Esterification : React 4,5-diethoxy-2-nitrobenzoic acid with methanol in the presence of a catalyst (e.g., H₂SO₄) under reflux.

Nitration : If starting from a non-nitrated precursor, introduce the nitro group using a nitrating agent (HNO₃/H₂SO₄) at controlled temperatures to avoid over-nitration .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC. Verify purity via HPLC retention time comparison (similar to methods in , where methyl esters of substituted benzoic acids were analyzed with retention indices ranging from 0.79 to 1.81) . Confirm structure using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS).

Advanced: How do computational methods like DFT predict the electronic structure and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) is suitable for modeling nitro-substituted aromatic systems:

- Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to improve thermochemical accuracy, as demonstrated in Becke’s work on atomization energies and ionization potentials .

- Basis Sets : Employ 6-31G(d,p) for geometry optimization and frequency calculations.

- Reactivity Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect and ethoxy substituents’ steric/electronic contributions can be quantified via Mulliken charges .

- Validation : Compare computed IR spectra with experimental data (e.g., nitro-group stretching frequencies near 1520 cm⁻¹).

Basic: What chromatographic techniques are effective for separating isomers or byproducts in this compound?

Methodological Answer:

- GC-MS : Use a non-polar column (e.g., DB-5MS) with temperature ramping (50–300°C). Compare retention indices (RIs) to known benzoic acid esters (e.g., 3,4-dimethoxy-methyl ester has RI 1.22 in ) .

- HPLC : Reverse-phase C18 column with acetonitrile/water gradient. Monitor at 254 nm (aromatic absorption). Adjust mobile phase pH to 2.5 (acetic acid) to suppress carboxylic acid byproducts.

- TLC : Silica gel plates with UV visualization; hexane:ethyl acetate (7:3) as eluent.

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Methodological Answer:

- Dynamic Effects : For split signals in ¹H NMR, perform variable-temperature NMR to assess conformational exchange (e.g., hindered rotation due to ethoxy/nitro groups).

- 2D Techniques : Use HSQC to correlate ¹H-¹³C signals and NOESY to identify spatial proximities (e.g., confirming ethoxy group orientation).

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ ester) to simplify splitting patterns .

- Computational NMR : Compare experimental shifts with DFT-predicted values (GIAO method at B3LYP/6-311++G(d,p)) to validate assignments .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

- Light Sensitivity : Nitro groups are prone to photodegradation. Store in amber vials at –20°C.

- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the ester group.

- Oxygen Exposure : Under inert atmosphere (N₂/Ar) to avoid oxidation of ethoxy substituents.

- Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free benzoic acid) .

Advanced: How does the nitro group influence the compound’s bioactivity in antimicrobial assays?

Methodological Answer:

- Mechanistic Studies : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via broth microdilution (MIC determination). Compare with non-nitrated analogs to isolate nitro’s role.

- Redox Activity : Nitro groups can generate reactive oxygen species (ROS). Use fluorescence probes (e.g., DCFH-DA) to quantify intracellular ROS in bacterial cells .

- Metabolic Stability : Perform LC-MS/MS to identify metabolites (e.g., nitro-reduction to amine derivatives) in microbial cultures .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (nitro compounds may release NOx vapors).

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes (per GHS protocols in ) .

- Waste Disposal : Neutralize with alkaline solution (e.g., 10% NaOH) before incineration via licensed hazardous waste services .

Advanced: How can solvent effects modulate the compound’s reactivity in substitution reactions?

Methodological Answer:

- Polar Protic vs. Aprotic : In DMSO (polar aprotic), nitro groups enhance electrophilic aromatic substitution. In ethanol (polar protic), hydrogen bonding may stabilize transition states.

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates in varying solvents.

- Computational Solvation Models : Apply COSMO-RS in DFT to predict solvation energies and transition state stabilization .

Basic: What spectroscopic techniques are most reliable for quantifying this compound in mixtures?

Methodological Answer:

- UV-Vis : Calibrate at λmax (~300 nm for nitroaromatics). Ensure linearity in 0.1–10 µg/mL range.

- GC-MS Quantitation : Use internal standards (e.g., deuterated methyl esters) for accuracy. Validate with NIST reference spectra (e.g., for fragmentation patterns) .

- ¹H NMR qNMR : Integrate against a known standard (e.g., maleic acid) for absolute quantification .

Advanced: How do steric and electronic effects of ethoxy substituents impact regioselectivity in further functionalization?

Methodological Answer:

- Steric Maps : Generate Connolly surfaces (computational tools like Avogadro) to visualize steric hindrance at positions 4 and 5.

- Electrophilic Aromatic Substitution (EAS) : Use nitration or halogenation to test regioselectivity. Ethoxy groups are ortho/para-directing but may hinder para positions due to steric bulk.

- Kinetic Isotope Effects (KIE) : Compare kH/kD in deutero-substituted analogs to probe electronic vs. steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.